molecular formula C35H61N13O10 B12579259 H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH CAS No. 646062-20-6

H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH

Cat. No.: B12579259
CAS No.: 646062-20-6
M. Wt: 823.9 g/mol
InChI Key: KXBBPTFLASTMGJ-HUVRVWIJSA-N
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Description

The compound H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH is a synthetic peptide composed of nine amino acids: lysine, alanine, arginine, alanine, glycine, proline, proline, glycine, and alanine. Peptides like this one are often used in biochemical research and have various applications in fields such as medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation, and trifluoroacetic acid (TFA) for deprotection and cleavage .

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the arginine and proline residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH: has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a biomarker.

    Biology: Utilized in cell culture studies to investigate cellular uptake and signaling pathways.

    Industry: Employed in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

H-Lys-Ala-Arg-Ala-Gly-Pro-Pro-Gly-Ala-OH: can be compared with other similar peptides, such as:

The uniqueness of This compound lies in its specific sequence and the resulting structural and functional properties, making it suitable for various specialized applications.

Properties

CAS No.

646062-20-6

Molecular Formula

C35H61N13O10

Molecular Weight

823.9 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C35H61N13O10/c1-19(45-31(54)23(10-6-14-40-35(38)39)46-29(52)20(2)44-30(53)22(37)9-4-5-13-36)28(51)42-18-27(50)47-15-8-12-25(47)33(56)48-16-7-11-24(48)32(55)41-17-26(49)43-21(3)34(57)58/h19-25H,4-18,36-37H2,1-3H3,(H,41,55)(H,42,51)(H,43,49)(H,44,53)(H,45,54)(H,46,52)(H,57,58)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

KXBBPTFLASTMGJ-HUVRVWIJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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